![molecular formula C19H21BrN2O6 B4922030 N-(2-bromo-4-nitrophenyl)-3,4,5-triethoxybenzamide](/img/structure/B4922030.png)
N-(2-bromo-4-nitrophenyl)-3,4,5-triethoxybenzamide
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Overview
Description
N-(2-bromo-4-nitrophenyl)-3,4,5-triethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 'BNT' and has been synthesized using various methods. In
Mechanism of Action
BNT inhibits PKC by binding to the enzyme's regulatory domain, preventing its activation. This inhibition results in the disruption of various cellular processes that rely on PKC activity, including cell signaling and gene expression.
Biochemical and Physiological Effects:
BNT has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. BNT has also been shown to reduce the production of inflammatory cytokines, suggesting potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using BNT in lab experiments is its selectivity for PKC, allowing for the study of specific cellular processes that rely on PKC activity. However, one limitation of using BNT is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of BNT in scientific research, including the development of new drugs that target PKC and the study of PKC's role in various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to determine the potential toxicity of BNT and its long-term effects on cellular processes.
In conclusion, N-(2-bromo-4-nitrophenyl)-3,4,5-triethoxybenzamide is a chemical compound that has shown potential in various scientific research applications. Its selectivity for PKC makes it a valuable tool for studying specific cellular processes, and its potential applications in the treatment of cancer and inflammatory diseases make it an exciting area of research for the future.
Synthesis Methods
BNT can be synthesized using various methods, including the reaction of 2-bromo-4-nitroaniline with 3,4,5-triethoxybenzoyl chloride. This reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane or ethyl acetate. The resulting product is purified through column chromatography to obtain pure BNT.
Scientific Research Applications
BNT has been used in various scientific research applications, including the development of new drugs and the study of biological processes. BNT has shown potential as a selective inhibitor of protein kinase C (PKC) and has been used to study the role of PKC in various biological processes, including cell signaling, gene expression, and cell proliferation.
properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O6/c1-4-26-16-9-12(10-17(27-5-2)18(16)28-6-3)19(23)21-15-8-7-13(22(24)25)11-14(15)20/h7-11H,4-6H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXDNEJZXOZKLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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